Benzo[d]oxazole-7-sulfonyl Chloride
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Overview
Description
Benzo[d]oxazole-7-sulfonyl Chloride is a chemical compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-7-sulfonyl Chloride typically involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. One common method includes the use of polyphosphoric acid (PPA) as both a catalyst and solvent . The reaction conditions often involve heating the mixture to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-7-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like pyridine and solvents such as tetrahydrofuran (THF). Reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted benzoxazoles and other heterocyclic compounds .
Scientific Research Applications
Benzo[d]oxazole-7-sulfonyl Chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzo[d]oxazole-7-sulfonyl Chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
Benzo[d]oxazole-7-sulfonyl Chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C7H4ClNO3S |
---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)12-4-9-5/h1-4H |
InChI Key |
UMTOBARUDRSVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC=N2 |
Origin of Product |
United States |
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